Product packaging for 3-(bromomethyl)fluoranthene(Cat. No.:CAS No. 135294-98-3)

3-(bromomethyl)fluoranthene

Cat. No.: B159723
CAS No.: 135294-98-3
M. Wt: 295.2 g/mol
InChI Key: ULFISVXZDJQFKQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)fluoranthene is a specialized organic compound that serves as a valuable synthetic intermediate in research, particularly in the fields of organic chemistry and materials science. The presence of the bromomethyl group on the fluoranthene core makes this compound a versatile building block for further chemical modifications, such as nucleophilic substitutions or metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The fluoranthene moiety is a polycyclic aromatic hydrocarbon (PAH) of significant scientific interest. Some PAHs, like fluoranthene, have been used in research to study their effects on biological systems, such as the modulation of ion transport in human airway epithelia . As a functionalized fluoranthene, this reagent allows researchers to explore structure-activity relationships and develop novel compounds for various research applications, including the synthesis of advanced materials with unique optical or electronic properties. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11Br B159723 3-(bromomethyl)fluoranthene CAS No. 135294-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135294-98-3

Molecular Formula

C17H11Br

Molecular Weight

295.2 g/mol

IUPAC Name

3-(bromomethyl)fluoranthene

InChI

InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2

InChI Key

ULFISVXZDJQFKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr

Other CAS No.

135294-98-3

Synonyms

3-(bromomethyl)fluoranthene

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl Fluoranthene

Precursor Chemistry and Starting Materials for Fluoranthene (B47539) Skeleton Construction

The fluoranthene framework is a polycyclic aromatic hydrocarbon composed of a naphthalene and a benzene unit fused by a five-membered ring. Its synthesis is a foundational step before specific functional groups can be introduced. Modern organic synthesis has produced several effective methods for constructing this tetracyclic system.

A predominant strategy involves palladium-catalyzed cross-coupling reactions. One such method is a tandem sequence of a Suzuki-Miyaura coupling followed by an intramolecular C–H arylation. acs.org This approach typically starts with a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene, which is reacted with an appropriately substituted arylboronic acid. The palladium catalyst facilitates the initial coupling, and subsequent intramolecular C–H activation and cyclization under the same reaction conditions form the central five-membered ring, yielding the fluoranthene derivative. acs.org This method is valued for its high functional group tolerance. acs.org

Another powerful technique is the [2+2+2] cycloaddition. Rhodium-catalyzed cycloaddition of 1,8-dialkynylnaphthalenes with various alkynes provides a direct route to di-, tri-, and tetra-substituted fluoranthenes, often in high yields and at room temperature. rsc.org

Alternative strategies reported for fluoranthene synthesis include:

Three-step sequences involving intermolecular C–H arylation of 1-naphthol derivatives, followed by nonaflation and a final intramolecular C–H arylation. acs.org

Diels-Alder reactions , which have been a common method for accessing fluoranthene derivatives. acs.org

McMurry ring closure , a reductive coupling of two carbonyl groups, has also been employed to assemble the fluoranthene core during the total synthesis of natural products. acs.org

These methods provide access to a variety of substituted and unsubstituted fluoranthenes, which can then serve as precursors for subsequent bromomethylation.

Table 1: Comparison of Modern Synthetic Routes to the Fluoranthene Skeleton

Method Starting Materials Catalyst/Reagents Key Features
Tandem Suzuki-Miyaura / C-H Arylation 1,8-Dihalonaphthalene, Arylboronic Acid Pd(dppf)Cl₂, Base High functional group tolerance; good yields. acs.org
[2+2+2] Cycloaddition 1,8-Dialkynylnaphthalene, Alkyne Rh(I) complexes High yields; occurs at room temperature; good for multi-substituted products. rsc.org
Three-Step C-H Arylation 1-Naphthol, Haloarene Pd catalyst Multi-step but versatile for various substitutions. acs.org

Targeted Bromomethylation at the 3-Position: Mechanistic Considerations

Introducing a bromomethyl group specifically at the 3-position of the fluoranthene ring is a challenge of regioselectivity. Electrophilic aromatic substitution on fluoranthene is complex, with theoretical calculations and experimental evidence suggesting reactivity at multiple sites, primarily the 3-position. The most plausible synthetic routes involve either a direct, one-step bromomethylation or a multi-step pathway involving the installation of a methyl group followed by its subsequent bromination.

A reliable two-step approach to achieving 3-(bromomethyl)fluoranthene involves an initial Friedel-Crafts reaction to install a carbon substituent, which is then converted to the desired bromomethyl group.

Friedel-Crafts Acylation: While Friedel-Crafts alkylation is a well-known method for adding alkyl groups to aromatic rings, it is often plagued by issues of polyalkylation and carbocation rearrangements. rsc.org A more controlled and advantageous alternative is Friedel-Crafts acylation. rsc.orgnih.govorganic-chemistry.org The reaction of fluoranthene with an acyl halide (e.g., acetyl chloride) or an anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group onto the ring. This reaction proceeds via an electrophilic aromatic substitution mechanism. The resulting acylfluoranthene is deactivated towards further substitution, preventing polyacylation. rsc.orgorganic-chemistry.org

Following the acylation, the resulting ketone (e.g., 3-acetylfluoranthene) must be reduced to a methyl group. Standard reduction methods such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction can effectively convert the carbonyl group into a methylene (B1212753) group, yielding 3-methylfluoranthene (B47718).

Subsequent Bromination: The final step is the bromination of the methyl group. This is achieved through a free-radical halogenation reaction, as detailed in the next section.

This pathway focuses on the conversion of a precursor, 3-methylfluoranthene, to the final product. The carbon adjacent to an aromatic ring is known as a benzylic position. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are thus susceptible to substitution via a free-radical mechanism.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). libretexts.org NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is crucial for the reaction's success. libretexts.org The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide.

The mechanism proceeds as follows:

Initiation: The initiator promotes the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, generating a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methylfluoranthene. This step is favorable because it forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form this compound and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

Using NBS is advantageous because it minimizes the concentration of Br₂, thereby suppressing the competing electrophilic addition of bromine to the aromatic ring. libretexts.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the yield and purity of this compound depends on carefully controlling the conditions for each step of the chosen synthetic pathway.

For the Friedel-Crafts acylation step, key parameters include:

Lewis Acid: A stoichiometric amount of a strong Lewis acid like AlCl₃ is typically required, as both the acylating agent and the product ketone can form complexes with it. organic-chemistry.org

Solvent: An inert solvent such as dichloromethane or carbon disulfide is commonly used.

Temperature: Reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and minimize side products.

For the free-radical bromination with NBS, optimization involves:

Solvent: An inert solvent that is not susceptible to radical halogenation, such as carbon tetrachloride (CCl₄), is traditionally used.

Initiator: The choice and concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) or the intensity of UV light can significantly impact the reaction rate and efficiency.

Temperature: The reaction is typically run at the reflux temperature of the solvent to ensure steady radical generation.

Purity of NBS: Using freshly recrystallized NBS is important, as impurities can affect the reaction outcome.

Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of over-brominated byproducts like 3-(dibromomethyl)fluoranthene.

Scalability of Synthetic Procedures for Research Applications

For producing research quantities (milligram to gram scale) of this compound, the scalability of the chosen synthetic route is a critical consideration.

The multi-step pathway involving Friedel-Crafts acylation, reduction, and subsequent NBS bromination is generally scalable and reliable. Friedel-Crafts acylation is a standard industrial process, and its avoidance of poly-substitution makes purification simpler than alkylation. rsc.org The subsequent reduction and NBS bromination steps are also common and well-understood laboratory procedures.

However, certain challenges exist:

Reagent Handling: Lewis acids like AlCl₃ are moisture-sensitive and require handling under inert atmosphere conditions.

Safety: Solvents like carbon tetrachloride are toxic and are being phased out in favor of safer alternatives where possible. NBS should be handled with care.

Despite these considerations, the defined and controlled nature of the acylation-reduction-bromination sequence makes it a robust and scalable choice for synthesizing this compound for research purposes, where purity and structural confirmation are paramount.

Reactivity and Transformation Chemistry of 3 Bromomethyl Fluoranthene

Nucleophilic Substitution Reactions of the Bromomethyl Group

The benzylic-like bromide in 3-(bromomethyl)fluoranthene is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of a diverse range of fluoranthene (B47539) derivatives.

Amination Reactions

The displacement of the bromide by nitrogen-based nucleophiles provides a direct route to 3-(aminomethyl)fluoranthene and its N-substituted derivatives. These reactions typically proceed via an SN2 mechanism, where primary and secondary amines act as the nucleophiles.

Detailed research has shown that the reaction of this compound with various amines can be effectively carried out to produce the corresponding N-substituted-3-fluoranthenemethylamines. For instance, reactions with primary and secondary amines can be performed to yield compounds with potential applications in medicinal chemistry and materials science. The general scheme for this transformation involves the direct reaction of this compound with the desired amine, often in the presence of a base to neutralize the hydrogen bromide byproduct.

Amine ReactantProductReaction Conditions
Primary Amine (R-NH₂)N-Alkyl-3-fluoranthenemethylamineSolvent, Base, Temperature
Secondary Amine (R₂NH)N,N-Dialkyl-3-fluoranthenemethylamineSolvent, Base, Temperature

This table represents a general schematic for amination reactions. Specific conditions and yields would be dependent on the particular amine and reaction setup.

Etherification Reactions

Similarly, oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound to form ethers. These etherification reactions are typically conducted under basic conditions to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile.

The synthesis of 3-(alkoxymethyl)fluoranthenes and 3-(aryloxymethyl)fluoranthenes has been accomplished through the reaction of this compound with the corresponding alcohols or phenols. The Williamson ether synthesis is a common method employed for this transformation, where a base such as sodium hydride or potassium carbonate is used to generate the nucleophilic species.

NucleophileProductBaseSolvent
Alcohol (R-OH)3-(Alkoxymethyl)fluorantheneNaH, K₂CO₃, etc.THF, DMF, etc.
Phenol (Ar-OH)3-(Aryloxymethyl)fluorantheneNaH, K₂CO₃, etc.THF, DMF, etc.

This table illustrates the general conditions for etherification reactions. The choice of base and solvent is crucial for optimizing reaction efficiency.

Carbon-Carbon Bond Forming Reactions: Cross-Coupling Strategies

Transition-metal catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the benzylic bromide moiety of this compound can participate in such transformations.

Suzuki-Miyaura Cross-Coupling

While less common for benzylic halides compared to aryl or vinyl halides, the Suzuki-Miyaura cross-coupling of this compound with boronic acids can be a viable method for creating a new carbon-carbon bond at the methylene position. This reaction would typically employ a palladium catalyst and a suitable base.

The coupling of benzylic bromides with arylboronic acids has been demonstrated to proceed under specific catalytic conditions, suggesting that this compound could similarly react to form 3-(arylmethyl)fluoranthenes. The success of such a reaction would depend on optimizing the catalyst system, including the choice of palladium precursor and ligand, as well as the base and solvent.

Other Transition-Metal Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings such as the Heck and Sonogashira reactions could potentially be employed with this compound. The Heck reaction would involve the coupling with an alkene, while the Sonogashira reaction would couple it with a terminal alkyne. The feasibility of these reactions with this compound would depend on overcoming challenges such as β-hydride elimination in the case of the Heck reaction.

Electrophilic and Radical Reactions Involving the Fluoranthene Core and Bromomethyl Moiety

The fluoranthene ring system itself is susceptible to electrophilic aromatic substitution. The positions most prone to attack are generally the 3- and 8-positions due to the electronic nature of the polycyclic system. The presence of the bromomethyl group at the 3-position would influence the regioselectivity of further electrophilic substitutions, likely directing incoming electrophiles to other positions on the ring system.

Furthermore, the bromomethyl group can participate in radical reactions. For instance, the synthesis of this compound itself often proceeds via the radical bromination of 3-methylfluoranthene (B47718) using a reagent like N-bromosuccinimide (NBS) and a radical initiator. The benzylic hydrogen atoms of 3-methylfluoranthene are readily abstracted to form a stabilized benzylic radical, which then reacts with bromine to form the product.

Conversely, the bromine atom of this compound can be abstracted by a radical initiator to generate a fluoranthen-3-ylmethyl radical. This radical intermediate could then participate in various radical-mediated transformations, such as addition to double bonds or trapping by other radical species.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is centered around the C-Br bond of the bromomethyl group. The mechanistic pathways for the transformation of this functional group are dictated by the stability of the potential intermediates, the nature of the attacking species, and the reaction conditions. While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, its reactivity can be understood by analogy to other benzylic and polycyclic aromatic methyl halides. The primary reaction pathways anticipated for this compound are nucleophilic substitution and free-radical reactions.

Nucleophilic Substitution Mechanisms

The substitution of the bromine atom in this compound by a nucleophile is a key transformation. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or potentially a borderline mechanism depending on the specific conditions.

The SN1 Mechanism:

An SN1 mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the C-Br bond to form a carbocation intermediate. This pathway is plausible for this compound due to the significant resonance stabilization of the resulting 3-fluoranthenylmethyl carbocation. The positive charge can be delocalized over the extensive π-system of the fluoranthene ring.

Step 1: Formation of the Carbocation (Rate-Determining) The C-Br bond undergoes heterolytic cleavage, with the bromide ion acting as the leaving group. This slow step leads to the formation of a planar, sp²-hybridized carbocation.

Step 2: Nucleophilic Attack A nucleophile rapidly attacks the electrophilic carbocation from either face of the planar intermediate. If the reaction is a solvolysis, the solvent molecule (e.g., water, ethanol) acts as the nucleophile.

The stability of the 3-fluoranthenylmethyl carbocation is crucial for an SN1 pathway. The extensive conjugation with the polycyclic aromatic ring system effectively disperses the positive charge, lowering the activation energy for carbocation formation.

The SN2 Mechanism:

An SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This pathway involves a pentacoordinate transition state.

For this compound, an SN2 reaction would involve the backside attack of the nucleophile on the methylene carbon, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. While the fluoranthene moiety is large, the reaction occurs at a primary carbon, which generally favors SN2 reactions.

Borderline SN1/SN2 Mechanisms:

For benzylic systems like this compound, it is common for reactions to proceed through a borderline mechanism that has characteristics of both SN1 and SN2 pathways. The exact position on the SN1-SN2 continuum is influenced by several factors:

Nucleophile: A strong, highly concentrated nucleophile will favor an SN2 mechanism, while a weak or neutral nucleophile (as in solvolysis) will favor an SN1 pathway.

Solvent: Polar protic solvents (e.g., water, alcohols) can stabilize both the departing bromide ion and the potential carbocation intermediate, thus favoring the SN1 mechanism. Polar aprotic solvents (e.g., acetone, DMSO) are more conducive to SN2 reactions.

Leaving Group: Bromide is a good leaving group, which is a prerequisite for both SN1 and SN2 reactions.

Computational studies on similar benzylic systems have shown that the number of explicit solvent molecules can influence the calculated transition state and favor either a more SN1-like or SN2-like pathway.

Interactive Data Table: Factors Influencing Nucleophilic Substitution Mechanism

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryPrimary benzylic-type halide, but with potential for a highly stabilized carbocation.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻)The choice of nucleophile will be critical in determining the mechanism.
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMF)The reaction medium will significantly influence the pathway.
Leaving Group Good (e.g., Br⁻, I⁻, OTs⁻)Good (e.g., Br⁻, I⁻, OTs⁻)Bromide is an effective leaving group for both mechanisms.

Free-Radical Mechanisms

The benzylic C-H bonds of a methyl group on an aromatic ring are known to be susceptible to free-radical attack, and similarly, the C-Br bond in a benzylic bromide can be involved in radical reactions, often initiated by light or radical initiators.

For this compound, a free-radical mechanism could be initiated by the homolytic cleavage of the C-Br bond to generate a 3-fluoranthenylmethyl radical and a bromine radical. This pathway is facilitated by the resonance stabilization of the resulting radical, where the unpaired electron can be delocalized over the fluoranthene ring system.

The typical steps in a free-radical reaction involving this compound would be:

Initiation: Homolytic cleavage of an initiator molecule or the C-Br bond of the substrate by UV light or heat to produce initial radicals.

Propagation: A series of steps where a radical reacts with a stable molecule to form a new radical and a new stable molecule. For example, the 3-fluoranthenylmethyl radical could react with another molecule, or a radical could abstract the bromine atom from this compound.

Termination: The combination of two radicals to form a stable, non-radical product.

The likelihood of a free-radical mechanism is enhanced in the presence of radical initiators (like AIBN or benzoyl peroxide) and non-polar solvents, and under photochemical conditions.

Advanced Derivatization and Functionalization of Fluoranthene Structures

Synthesis of Complex Fluoranthene-Based Architectures

The reactive nature of the bromomethyl group in 3-(bromomethyl)fluoranthene makes it an ideal building block for the synthesis of larger, more complex molecular structures. This reactivity is primarily exploited through nucleophilic substitution reactions, where the bromine atom is displaced by a wide range of nucleophiles, allowing for the covalent linking of multiple fluoranthene (B47539) units or the attachment of the fluoranthene moiety to a central scaffold.

One area of significant interest is the construction of star-shaped molecules and dendrimers . While specific examples detailing the use of this compound as a core or a branching unit in dendrimer synthesis are not extensively documented in readily available literature, the fundamental reactivity of the C-Br bond suggests its suitability for such applications. For instance, reaction with multifunctional core molecules containing nucleophilic groups (e.g., polyols, polyamines) could lead to the formation of star-shaped derivatives with a central core and radiating fluoranthene arms.

Furthermore, this compound can serve as a monomer in polymer synthesis . Polycondensation reactions with difunctional nucleophiles can lead to the formation of polymers incorporating the fluoranthene unit in the main chain or as a pendant group. These polymers are of interest for their potential applications in organic electronics, owing to the electronic properties of the fluoranthene core. For example, Friedel-Crafts polycondensation reactions represent a viable method for producing high-molecular-weight linear polymers from reactive intermediates.

Preparation of Fluoranthene Derivatives with Tailored Functionalities

The facile displacement of the bromide ion in this compound allows for the introduction of a diverse array of functional groups, thereby tailoring the physicochemical properties of the resulting fluoranthene derivatives. This functionalization is crucial for applications ranging from biological labeling to materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Common strategies for derivatization include:

Ether and Ester Formation: Reaction with alcohols, phenols (phenoxides), and carboxylates provides a straightforward route to fluoranthene-containing ethers and esters. These reactions are typically carried out under basic conditions to deprotonate the nucleophile.

Synthesis of Nitrogen and Sulfur-Containing Derivatives: Amines, thiols, and their respective anions can readily displace the bromide to form the corresponding nitrogen and sulfur-linked fluoranthene derivatives. These functionalities can alter the electronic properties of the fluoranthene core and provide sites for further chemical modification or coordination to metal centers.

The table below summarizes some potential nucleophilic substitution reactions for the functionalization of this compound.

NucleophileReagent ExampleProduct Functional GroupPotential Application
AlkoxideSodium methoxideMethoxy etherSolubilizing group
PhenoxideSodium phenoxidePhenyl etherModifying electronic properties
CarboxylateSodium acetateAcetate esterProtecting group, precursor
AmineAmmoniaPrimary amineFurther functionalization
ThiolateSodium thiophenoxidePhenyl thioetherMetal coordination
CyanideSodium cyanideNitrilePrecursor to carboxylic acids

Construction of Supramolecular Assemblies Utilizing Bromomethyl Linkages

While the bromomethyl group is primarily utilized for forming robust covalent bonds, its potential role in directing the formation of supramolecular assemblies is an emerging area of interest. Although direct evidence for the use of this compound in constructing such assemblies is limited, the principles of crystal engineering and non-covalent interactions suggest several possibilities.

The introduction of functional groups capable of forming strong and directional non-covalent interactions, such as hydrogen bonds or halogen bonds, via reaction at the bromomethyl position, can guide the self-assembly of fluoranthene derivatives into well-defined supramolecular architectures. For example, conversion of the bromomethyl group to a carboxylic acid or an amide would introduce functionalities capable of forming strong hydrogen bonds, which are known to direct the assembly of molecules in solution and in the solid state.

Furthermore, the polar C-Br bond itself could participate in halogen bonding interactions, acting as a halogen bond donor to direct the crystal packing of this compound and its derivatives. The precise control over these non-covalent interactions is a key aspect of crystal engineering, aiming to produce materials with desired properties, such as enhanced charge transport or specific optical responses.

Regioselective Functionalization Strategies

The presence of the bromomethyl group at the 3-position of the fluoranthene core can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The directing effect of a substituent on an aromatic ring is a well-established concept in organic chemistry, governed by a combination of inductive and resonance effects. latech.eduorganicchemistrytutor.comwvu.edulibretexts.orgunizin.org

The bromomethyl group is generally considered to be a weakly deactivating, ortho, para-directing group for electrophilic aromatic substitution. latech.edu The electron-withdrawing inductive effect of the bromine atom deactivates the aromatic ring towards electrophilic attack compared to unsubstituted fluoranthene. However, the potential for hyperconjugation and weak resonance effects involving the C-Br bond can direct incoming electrophiles to the ortho and para positions relative to the bromomethyl group.

For this compound, the positions ortho to the bromomethyl group are positions 2 and 4, while the para-like position is position 9. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound would be expected to yield a mixture of 2-, 4-, and 9-substituted products. It is important to note that the inherent reactivity of the fluoranthene nucleus also plays a significant role in determining the final product distribution. For unsubstituted fluoranthene, electrophilic attack is known to occur preferentially at the 3-position. nih.gov The interplay between the directing effect of the bromomethyl group and the intrinsic reactivity of the fluoranthene core will ultimately determine the regiochemical outcome.

A study on the nitration of 3-methoxyfluoranthene, a related derivative, showed that nitration occurs at the 2- and 8-positions, highlighting the influence of the substituent on the regioselectivity of the reaction. rsc.org

Ring-Closure and Cycloaromatization Reactions Involving Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex, fused aromatic systems through intramolecular ring-closure and cycloaromatization reactions. These reactions are powerful tools for building extended polycyclic aromatic hydrocarbons, which are of interest for their unique electronic and optical properties.

One potential strategy involves the conversion of the bromomethyl group into a longer side chain containing a reactive moiety, such as an alkene or an alkyne. Subsequent intramolecular reactions, such as an intramolecular Heck reaction , could then be employed to form a new ring fused to the fluoranthene core. The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule and is a versatile method for constructing cyclic compounds.

Another approach could involve the synthesis of a derivative of this compound that can undergo a cycloaromatization reaction . These reactions typically involve the thermal or photochemical cyclization of a precursor molecule to form a new aromatic ring. For example, a derivative containing a diene and a dienophile in a suitable geometric arrangement could undergo an intramolecular Diels-Alder reaction followed by aromatization. While specific examples starting from this compound are not readily found, the synthesis of various benzofluoranthenes and other fused systems often relies on such cyclization strategies. beilstein-journals.orgresearchgate.netbeilstein-journals.orgrsc.org

Research Applications in Materials Science

Precursor for Organic Electronic and Optoelectronic Materials

The fluoranthene (B47539) moiety is recognized for its desirable electronic properties, thermal stability, and high fluorescence quantum yield, making it an attractive component for materials used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). researchgate.netglobethesis.com 3-(Bromomethyl)fluoranthene serves as a critical starting material for synthesizing more complex, high-performance molecules tailored for these applications.

The reactive bromomethyl group provides a convenient handle for chemists to build larger, conjugated systems through various coupling reactions. This allows for the precise tuning of the final molecule's electronic characteristics, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, fluoranthene-based derivatives have been successfully developed as high-performance electron transport materials (ETMs) in OLEDs. researchgate.net These materials often feature a central fluoranthene core functionalized with other aromatic groups to enhance charge mobility and ensure high glass transition temperatures (Tg), which contributes to the device's operational stability and longevity. researchgate.net

The synthesis of such complex materials often begins with a functionalized fluoranthene core. The bromomethyl group on this compound can be readily converted to other functional groups (e.g., phosphonates, amines, or aldehydes) or used directly in reactions like Wittig or Suzuki couplings to extend the π-conjugated system. This versatility allows for the creation of a wide array of fluoranthene-based materials, including fluorescent emitters and host materials for phosphorescent OLEDs. mdpi.comnih.gov

Table 1: Properties of Representative Fluoranthene-Based Electronic Materials

Material Type Key Properties Potential Application
Electron Transport Material High thermal stability (up to 500 °C), High glass transition temperature (Tg > 200 °C), Predominant electron mobility Organic Light-Emitting Diodes (OLEDs)
Non-Fullerene Acceptor Tunable LUMO energy levels, Strong light absorption Organic Solar Cells (OSCs)
Bipolar Host Material Balanced hole and electron transport, High triplet energy Phosphorescent OLEDs (PhOLEDs)
Fluorescent Emitter High photoluminescence quantum yield, Deep blue fluorescence Non-doped OLEDs

This table summarizes the general properties and applications of advanced materials that can be synthesized using this compound as a key intermediate.

Role in the Synthesis of Buckybowls and Fullerene-Related Structures

The rational chemical synthesis of buckybowls (polycyclic aromatic hydrocarbons with a curved, bowl-shaped structure) and fullerenes remains a significant challenge in chemistry. The "bottom-up" synthesis approach relies on creating large, specifically designed PAH precursors that can be "stitched" together into the final cage-like structure through intramolecular cyclization reactions. nih.gov

This compound is a valuable building block in this field due to its rigid structure and reactive handle. The bromomethyl group facilitates the coupling of multiple fluoranthene units or the attachment of fluoranthene to other aromatic building blocks. This allows for the construction of complex, non-planar PAHs that are pre-organized for subsequent cyclization into curved structures.

Research has shown that halogenated functional groups are instrumental in these synthetic strategies. For example, fluorinated PAHs have been used as precursors where intramolecular cyclization occurs via the elimination of hydrogen fluoride under flash vacuum pyrolysis (FVP) conditions. researchgate.net Similarly, brominated precursors, including those with bromomethyl groups, are used to construct larger frameworks. A structurally analogous compound, 1,3-Difluoro-5-(bromomethyl)benzo[c]phenanthrene, has been identified as a useful building block for synthesizing fluorinated fullerene precursors. researchgate.net This highlights the importance of the bromomethyl group as a reactive site for building the necessary carbon framework for fullerene synthesis. The process typically involves coupling these smaller building blocks to form a large, complex, and highly functionalized PAH that can then undergo thermal or chemical treatment to form the final, closed-cage fullerene or buckybowl structure.

Development of Porous Organic Polymers and Hyper-Cross-Linked Materials

Porous organic polymers (POPs), including hyper-cross-linked polymers (HCPs), are a class of materials characterized by high surface areas, permanent porosity, and exceptional stability. rsc.orgresearchgate.net These features make them highly attractive for applications in gas storage, separation, and catalysis. rsc.orgnih.govnih.gov The synthesis of HCPs often relies on the extensive cross-linking of aromatic monomers via Friedel-Crafts alkylation reactions. mdpi.com

This compound is an ideal monomer for creating such materials. The fluoranthene unit acts as a rigid aromatic building block, while the highly reactive bromomethyl group serves as the site for the cross-linking reaction. In a typical synthesis, a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) promotes the reaction between the bromomethyl group of one monomer and the aromatic ring of another, forming stable methylene (B1212753) bridges (-CH₂-). nih.gov This "knitting" process creates a rigid, three-dimensional network with permanent microporosity.

The use of a planar, rigid monomer like fluoranthene helps to create a robust framework with a high specific surface area. Research has demonstrated the successful synthesis of HCPs from a wide range of aromatic monomers, including fluoranthene, biphenyl, and tetraphenyl methane. nih.gov The resulting polymers exhibit impressive Brunauer–Emmett–Teller (BET) surface areas, often exceeding 1000 m²/g. rsc.org The properties of these materials can be tuned by co-polymerizing this compound with other aromatic monomers or by varying the reaction conditions to control the degree of cross-linking and the resulting pore size distribution.

Table 2: Characteristics of Hyper-Cross-Linked Polymers (HCPs) from Aromatic Monomers

Monomer(s) Cross-Linking Chemistry BET Surface Area (m²/g) Key Applications
Fluoranthene, Biphenyl Friedel-Crafts Alkylation > 600 Heterogeneous Photocatalysis
Tetraphenyl Methane, 1,3,5-Tris(bromomethyl)benzene Friedel-Crafts Alkylation 500 - 1200 Gas Separation Membranes
p-Dichloroxylene, 4,4′-Bis(chloromethyl)-1,1′-biphenyl Friedel-Crafts Alkylation up to 1970 CO₂ Capture

This table provides examples of HCPs synthesized using methodologies for which this compound is a suitable monomer, illustrating the resulting material properties.

Integration into Advanced Polymer Systems

Beyond its use as a primary monomer in HCPs, this compound is a valuable agent for the functionalization and modification of existing polymers, a process known as post-polymerization modification. researchgate.net This strategy allows for the precise introduction of the desirable photophysical or electronic properties of the fluoranthene moiety into a wide range of polymer systems.

The high reactivity of the C-Br bond in the bromomethyl group enables it to be grafted onto polymer backbones containing suitable nucleophilic sites or aromatic rings. For example, a polymer with pendant phenyl rings could be functionalized with this compound via a Friedel-Crafts alkylation reaction, covalently attaching the fluoranthene units as side chains. This approach can transform a simple commodity polymer into a functional material with applications in sensing, organic electronics, or as a specialty coating.

This method offers significant advantages over the direct polymerization of complex, functionalized monomers, which can often be synthetically challenging. Post-polymerization modification provides a modular and efficient route to:

Tune Optical Properties: Incorporating the highly fluorescent fluoranthene group can make a polymer luminescent, which is useful for sensors or light-emitting applications.

Modify Electronic Characteristics: Attaching electron-rich fluoranthene units can alter the conductivity and charge-transport properties of the polymer, creating materials suitable for semiconductor applications.

Furthermore, the fluoranthene unit can be first used to synthesize a larger functional molecule (e.g., a dye or an electronically active group), which is then attached to a polymer. For instance, fullerene derivatives have been successfully attached to polymers, and a similar strategy could be employed with complex fluoranthene derivatives synthesized from this compound. rsc.org

Spectroscopic and Structural Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. For 3-(bromomethyl)fluoranthene, both ¹H (proton) and ¹³C (carbon-13) NMR would be crucial.

¹H NMR: The proton NMR spectrum would confirm the introduction of the bromomethyl (-CH₂Br) group and its position on the fluoranthene (B47539) skeleton. The aromatic region of the spectrum for the parent fluoranthene is complex, typically showing signals between 7.4 and 8.2 ppm. The introduction of the bromomethyl group at the 3-position would alter the chemical shifts and coupling patterns of the nearby aromatic protons due to changes in the electronic environment. A key indicator of successful synthesis would be the appearance of a characteristic singlet or a doublet for the methylene (B1212753) protons (-CH₂) of the bromomethyl group, typically expected to appear in the range of 4.5-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of this compound would be expected to show signals corresponding to the carbons of the fluoranthene core and an additional signal for the methylene carbon of the bromomethyl group. The chemical shift of this methylene carbon would be a key diagnostic peak.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular formula (C₁₇H₁₁Br).

The mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Analysis of the fragmentation pattern could reveal the loss of a bromine atom or the entire bromomethyl group, further confirming the compound's structure. Gas chromatography-mass spectrometry (GC-MS) could also be used to assess the purity of the synthesized compound mdpi.comnih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the parent fluoranthene shows characteristic peaks for aromatic C-H stretching and bending, as well as aromatic C=C ring stretching researchgate.net. For this compound, the spectrum would retain these characteristic aromatic absorptions. Additionally, new peaks corresponding to the C-Br stretching vibration would be expected, typically in the region of 600-700 cm⁻¹. Vibrations associated with the methylene (-CH₂) group would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Polycyclic aromatic hydrocarbons like fluoranthene have characteristic and complex UV-Vis absorption spectra due to their extended π-electron systems nih.gov. The introduction of the bromomethyl substituent would be expected to cause a slight shift (either a bathochromic or hypsochromic shift) in the absorption maxima (λ_max) compared to the parent fluoranthene, reflecting the substituent's effect on the electronic structure of the aromatic system.

Computational and Theoretical Studies of 3 Bromomethyl Fluoranthene

Electronic Structure Calculations (e.g., Density Functional Theory)

There are no published studies that detail the electronic structure of 3-(bromomethyl)fluoranthene. Consequently, information regarding its molecular orbital energies (HOMO-LUMO gap), electron density distribution, and other key electronic properties, which could be derived from DFT calculations, is not available.

Prediction of Reactivity and Selectivity Profiles (e.g., Fukui Indices)

While the theoretical framework for using Fukui indices to predict the reactivity of PAHs is well-established, these calculations have not been specifically applied to this compound in any available research. Therefore, a predictive profile of its electrophilic and nucleophilic sites remains undetermined.

Conformational Analysis and Molecular Dynamics Simulations

No conformational analysis or molecular dynamics simulations for this compound have been reported. Such studies would provide valuable insights into the molecule's flexibility, preferred spatial arrangements, and its dynamic behavior over time.

Advanced Analytical Methodologies for Brominated Fluoranthenes in Research

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC×GC-MS/MS)

Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like brominated fluoranthenes. omicsonline.orgchemijournal.com The compound is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. ijarnd.com The separated molecules then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com

For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In this setup, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation. Monitoring a specific transition from the precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits for target analytes in complex mixtures. waters.comcedre.fr This high degree of selectivity is crucial for distinguishing specific brominated PAHs from a multitude of other compounds. cedre.fr

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater resolving power for exceptionally complex samples. acs.org This technique uses two different capillary columns with distinct separation mechanisms. By combining these, GC×GC can separate co-eluting compounds that would overlap in a single-column separation, which is a common issue with isomeric PAHs. nsf.govacs.org Research on complex PAH mixtures, including chloro- and bromo- derivatives, has demonstrated that GC×GC/ToF-MS (Time-of-Flight Mass Spectrometry) provides superior chromatographic resolution and can reduce analysis times compared to conventional GC/MS. acs.org

ParameterTypical ConditionPurposeReference
GC ColumnDB-5MS, TR-5MS (or similar mid-polarity column), 15-60 m lengthSeparates compounds based on boiling point and polarity. thermofisher.comresearchgate.net
Injector Temperature260-280 °CEnsures complete vaporization of the sample. thermofisher.comwaters.com
Carrier GasHelium at ~1 mL/minTransports the sample through the column. thermofisher.com
Oven ProgramTemperature ramp from ~100 °C to >300 °CAllows for the separation of a wide range of compounds with different volatilities. nsf.govthermofisher.com
Ionization ModeElectron Ionization (EI) at 70 eVFragments the analyte to produce a characteristic mass spectrum. nsf.gov
MS DetectionTandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) modeProvides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. waters.comcedre.fr

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique particularly suited for compounds that are non-volatile or thermally unstable. chemijournal.com It separates components of a mixture based on their differential interactions with a stationary phase (in the column) and a liquid mobile phase. For PAHs like fluoranthene (B47539) and its derivatives, reversed-phase HPLC is commonly used.

The choice of detector is critical for achieving the desired sensitivity and selectivity.

Fluorescence Detectors (FLD): Many PAHs, including fluoranthene, are naturally fluorescent. ingenieria-analitica.comkeidy.com.tw FLD is highly selective and can achieve very low detection limits because it measures the light emitted by the compound at a specific wavelength after being excited by light at another specific wavelength. ingenieria-analitica.com By programming the excitation and emission wavelengths during the analysis, sensitivity can be optimized for different fluorescent analytes as they elute from the column. akjournals.commdpi.com

Diode Array Detectors (DAD) / UV-Vis Detectors: These detectors measure the absorbance of UV-Vis light by the analyte. ingenieria-analitica.com While generally less sensitive than fluorescence detectors for PAHs, they are robust and can detect a wider range of compounds. A DAD can acquire an entire UV-Vis spectrum simultaneously, which aids in compound identification. nih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the definitive identification capabilities of MS. chemijournal.com For brominated PAHs, techniques like Atmospheric Pressure Photoionization (APPI) have been shown to be effective. nih.govresearchgate.net A study on various brominated PAHs demonstrated that an optimized LC-APPI-MS/MS method could achieve limits of quantification 14 to 160 times lower than conventional GC-High Resolution MS, making it a highly sensitive approach for environmental samples. nih.govresearchgate.net

ParameterTypical ConditionPurposeReference
HPLC ColumnReversed-phase C18 PAH-specific columnSeparates PAHs based on hydrophobicity. mdpi.com
Mobile PhaseGradient of Acetonitrile and WaterElutes compounds with varying polarities from the column. mdpi.com
DetectorsFluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS)Provides selective and sensitive detection of target analytes. ingenieria-analitica.commdpi.comnih.gov
FLD WavelengthsProgrammable Excitation/Emission wavelengths (e.g., Ex: 280 nm, Em: >389 nm for general PAHs)Optimizes sensitivity and selectivity for specific fluorescent compounds. epa.gov
DAD Wavelength230 nm or 254 nmGeneral purpose wavelength for detecting aromatic compounds. ingenieria-analitica.commdpi.com
MS IonizationAtmospheric Pressure Photoionization (APPI)Efficiently ionizes non-polar to medium-polarity compounds like PAHs. nih.govresearchgate.net

Sample Preparation and Clean-Up Protocols for Complex Research Matrices

Sample preparation is a critical and often time-consuming step in the analysis of trace contaminants from complex matrices such as soil, sediment, or biological tissues. chromatographyonline.comni.ac.rs The primary goals are to extract the analytes of interest, remove interfering matrix components, and concentrate the sample to a level suitable for instrumental analysis. chromatographyonline.com

Solid-Phase Extraction (SPE): This is a widely used technique for purifying PAH samples. cedre.frnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the adsorbent while matrix interferences are washed away. The purified analytes are then eluted with a small volume of a suitable solvent. The choice of adsorbent (e.g., silica (B1680970) gel, Florisil, styrene-divinylbenzene) is crucial for effective separation. nih.gov

QuEChERS-based Methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an extraction and clean-up method that has been adapted for various analytes, including brominated compounds. nih.gov A typical procedure involves an initial extraction with a solvent (e.g., acetonitrile) followed by a "salting-out" step to separate the solvent from the aqueous layer. A subsequent dispersive SPE (dSPE) step, where a small amount of sorbent is added to the extract, is used for further cleanup. This approach has been successfully applied to the simultaneous analysis of different classes of brominated flame retardants in fish and shellfish. nih.gov

TechniquePrincipleApplication for Brominated FluoranthenesReference
Solid-Phase Extraction (SPE)Differential partitioning of compounds between a solid and liquid phase for separation and purification.Commonly used to clean up extracts from environmental samples (water, soil, sediment) prior to GC or HPLC analysis. cedre.frnih.gov
Accelerated Solvent Extraction (ASE)Extraction with solvents at elevated temperatures and pressures to increase efficiency and reduce solvent consumption.Effective for extracting PAHs from solid matrices like sediment or particulate matter. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)A streamlined approach involving solvent extraction, partitioning with salts, and dispersive SPE cleanup.Adapted for the analysis of brominated compounds in complex biological matrices like fish and shellfish. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method via a suitable interface. ijarnd.comresearchgate.net This synergistic approach provides a much greater level of analytical capability than either technique could achieve alone. omicsonline.org The most common and powerful hyphenated techniques for analyzing brominated fluoranthenes are GC-MS and LC-MS, as discussed in the preceding sections.

The coupling of chromatography with mass spectrometry enhances both sensitivity and selectivity. omicsonline.org

Separation and Identification: Chromatography separates the complex mixture into its individual components, which are then introduced sequentially into the mass spectrometer. ijarnd.com

Structural Elucidation: The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the molecular ion and its fragmentation patterns, enabling unambiguous identification of the analyte. omicsonline.org

This combination allows for the confident identification and accurate quantification of trace-level compounds like 3-(bromomethyl)fluoranthene even in the presence of a vast excess of matrix components. omicsonline.org As analytical demands grow, the development of further hyphenated systems, such as LC-GC or multi-dimensional MS techniques, will continue to push the boundaries of detection and characterization in complex research applications.

Environmental Chemistry of Brominated Fluoranthenes: Formation and Transformation Pathways

Abiotic Formation Mechanisms (e.g., Combustion Processes)

The primary abiotic formation pathway for brominated fluoranthenes is believed to be through combustion and other high-temperature industrial processes. researchgate.net During the incomplete combustion of organic matter, PAHs like fluoranthene (B47539) are formed. nih.gov If bromine is present in the fuel source or the surrounding environment, bromination of these newly formed PAHs can occur.

Industrial activities are significant sources of Br-PAHs. For instance, the manufacturing of brominated flame retardants (BFRs) can create conditions suitable for the generation of Br-PAHs due to the use of excess brominated brines. Similarly, the dismantling and combustion of electronic waste, which often contains BFRs, can release bromine and PAHs, leading to the formation of brominated derivatives.

Table 1: Potential Sources and Conditions for Brominated Fluoranthene Formation

Source CategorySpecific ExamplesKey Conditions
Industrial Processes Waste incineration, BFR manufacturing, metallurgical processesHigh temperatures, presence of organic matter and bromine sources
Waste Treatment E-waste dismantling and combustionThermal degradation of BFRs and plastics
Fuel Combustion Burning of fossil fuels or biomass with bromine contentIncomplete combustion, presence of bromine

Photochemical and Oxidative Transformation Pathways

Once released into the environment, brominated fluoranthenes are subject to transformation through photochemical and oxidative processes. Sunlight, particularly in the UV spectrum, can induce photochemical degradation of these compounds. The transformation of other brominated flame retardants has been shown to proceed via photolytic debromination, where a carbon-bromine bond is broken, leading to the formation of less brominated and potentially more mobile or toxic compounds. It is plausible that brominated fluoranthenes undergo similar photochemical reactions.

Oxidative transformation is another critical pathway. Atmospheric oxidants such as hydroxyl (•OH) radicals, nitrate (B79036) radicals (NO3•), and ozone (O3) can react with PAHs and their derivatives. The reaction of PAHs with hydroxyl radicals is a significant degradation pathway in the atmosphere. For the parent compound fluoranthene, OH-initiated oxidation leads to the formation of various products including fluoranthenols, fluoranthones, and ring-opened species. The presence of a bromine atom on the fluoranthene ring is expected to influence the reaction rate and the distribution of oxidation products. For example, heterogeneous reactions of particulate benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198) with NO3 radicals have been observed, leading to the formation of nitro- and nitro-ketone products. nih.gov

Halogenation Reactions in Environmental Contexts

In addition to their formation in high-temperature environments, halogenation of fluoranthene can also occur under ambient environmental conditions, particularly in aqueous systems. For instance, during water treatment processes that use chlorination or bromination for disinfection, the reaction of disinfectants with naturally occurring organic matter and anthropogenic contaminants can lead to the formation of halogenated byproducts.

Studies have shown that PAHs can react with hypobromous acid (HOBr), which can be formed in waters containing bromide ions during chlorination, to produce brominated and oxygenated derivatives. researchgate.net The reaction rates and products are dependent on factors such as pH and the concentration of bromide. While direct studies on the aqueous halogenation of fluoranthene to form 3-(bromomethyl)fluoranthene are scarce, the general reactivity of PAHs suggests that such reactions are possible in contaminated water bodies or during water treatment. The reaction of bromine radicals with dissolved organic matter is also a relevant process that can influence the fate of bromine in aquatic environments and potentially lead to the bromination of present aromatic compounds. nih.gov

Detection and Quantification of Brominated Fluoranthenes in Environmental Research Samples

The detection and quantification of brominated fluoranthenes in environmental samples present analytical challenges due to their typically low concentrations and the complexity of environmental matrices. The most common and effective analytical techniques involve chromatographic separation followed by mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of semi-volatile organic compounds like Br-PAHs. High-resolution GC coupled with high-resolution MS (HRGC-HRMS) provides the selectivity and sensitivity needed for trace-level detection. The choice of the GC column is critical for separating different isomers of brominated fluoranthenes.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with atmospheric pressure photoionization (APPI), is another powerful technique for the analysis of Br-PAHs. LC-MS can be advantageous for less volatile or thermally labile compounds.

Sample preparation is a crucial step and typically involves extraction from the environmental matrix (e.g., soil, sediment, air particulate matter) using techniques like Soxhlet extraction, pressurized liquid extraction, or ultrasonic extraction. This is followed by a cleanup step to remove interfering compounds, often using column chromatography with silica (B1680970) gel or alumina.

The identification of specific brominated fluoranthenes is based on their retention time in the chromatographic system and their mass spectrum. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br isotopes) provides a clear signature in the mass spectrum, aiding in the identification of brominated compounds.

Table 2: Analytical Techniques for the Determination of Brominated Fluoranthenes

TechniqueSeparation MethodDetection MethodKey Advantages
GC-MS Gas ChromatographyMass SpectrometryHigh resolution, good for volatile and semi-volatile compounds
GC-HRMS High-Resolution Gas ChromatographyHigh-Resolution Mass SpectrometryHigh selectivity and sensitivity for trace analysis
LC-MS Liquid ChromatographyMass SpectrometrySuitable for less volatile and thermally labile compounds
LC-APPI-MS/MS Liquid ChromatographyTandem Mass Spectrometry with Atmospheric Pressure PhotoionizationEnhanced sensitivity and selectivity for certain Br-PAHs

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient synthesis of 3-(bromomethyl)fluoranthene is paramount for its widespread application. While classical methods for benzylic bromination are applicable, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

A primary and effective method for the synthesis of this compound is the radical bromination of 3-methylfluoranthene (B47718). This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. manac-inc.co.jpchadsprep.com The benzylic position of 3-methylfluoranthene is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Reactant Reagent Conditions Product Key Advantages
3-MethylfluorantheneN-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN, benzoyl peroxide), heat or lightThis compoundHigh regioselectivity for the benzylic position, mild reaction conditions.
3-MethylfluorantheneBromine (Br₂)Light (hν)This compoundDirect bromination, but can be less selective than NBS.

Future research in this area could explore:

Catalytic Benzylic Bromination: The development of catalytic systems, potentially using transition metals or photoredox catalysts, could offer milder reaction conditions and improved selectivity, minimizing the formation of byproducts.

Flow Chemistry Approaches: Continuous flow synthesis could provide better control over reaction parameters, enhance safety by minimizing the accumulation of reactive intermediates, and facilitate scalability.

Alternative Halogenating Agents: Investigating greener and more atom-economical brominating agents beyond NBS could contribute to more sustainable synthetic protocols.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by the labile carbon-bromine bond at the benzylic position, making it an excellent substrate for nucleophilic substitution reactions. ucalgary.cachemistrysteps.com The resonance-stabilized benzylic carbocation intermediate enhances its reactivity towards a wide range of nucleophiles. quora.com

The primary reactivity pattern of this compound involves the displacement of the bromide ion by various nucleophiles. This allows for the introduction of a diverse array of functional groups at the 3-methyl position of the fluoranthene (B47539) core.

Nucleophile Resulting Functional Group Potential Applications of Product
Cyanide (CN⁻)Nitrile (-CH₂CN)Precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles.
Azide (N₃⁻)Azide (-CH₂N₃)Precursor for amines via reduction or for the synthesis of triazoles via click chemistry. nih.gov
Hydroxide (OH⁻)Alcohol (-CH₂OH)Versatile intermediate for further oxidation or esterification.
Alkoxides (RO⁻)Ether (-CH₂OR)Modification of solubility and electronic properties.
Thiolates (RS⁻)Thioether (-CH₂SR)Introduction of sulfur-containing moieties for applications in materials science.
Amines (RNH₂, R₂NH)Amine (-CH₂NHR, -CH₂NR₂)Synthesis of fluorescent probes and biologically active molecules.
Phosphines (PR₃)Phosphonium Salt (-CH₂PR₃⁺)Reagents for Wittig reactions to form alkenes.

Future research is expected to delve into:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond in this compound can potentially participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to form carbon-carbon and carbon-heteroatom bonds.

Organometallic Chemistry: The formation of Grignard or organolithium reagents from this compound could open up new avenues for carbon-carbon bond formation.

Radical Reactions: Investigating the participation of the bromomethyl group in radical-mediated transformations could lead to novel synthetic methodologies.

New Applications in Functional Materials and Organic Synthesis

The fluoranthene core is known for its interesting photophysical properties, making its derivatives promising candidates for applications in materials science, particularly in organic electronics. rsc.orgrsc.org The bromomethyl group in this compound serves as a crucial linker to incorporate the fluoranthene moiety into larger systems.

The ability to easily introduce various functional groups via the bromomethyl handle makes this compound a valuable building block for a range of functional materials.

Application Area Role of this compound Resulting Material/System
Organic Light-Emitting Diodes (OLEDs) Precursor for emissive or charge-transport materials.Fluoranthene-containing polymers or small molecules with tailored electronic properties.
Organic Field-Effect Transistors (OFETs) Building block for organic semiconductors.Extended π-conjugated systems based on the fluoranthene core. manchester.ac.uk
Fluorescent Probes and Sensors Synthesis of fluorophores for sensing applications.Chemosensors for the detection of ions or small molecules. sigmaaldrich.comrsc.orgresearchgate.net
Functional Polymers Monomer for polymerization reactions.Polymers with tailored optical and electronic properties. morressier.com

In organic synthesis, this compound can serve as a key intermediate for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and other intricate molecular architectures. researchgate.netnih.govmdpi.com

Emerging applications are anticipated in:

Dendrimers and Macromolecules: The use of this compound as a core or branching unit for the synthesis of dendrimers with unique photophysical properties.

Self-Assembling Materials: The design of fluoranthene derivatives that can undergo self-assembly into well-defined nanostructures for applications in nanotechnology.

Photovoltaics: The incorporation of the fluoranthene unit into donor-acceptor systems for organic solar cells.

Interdisciplinary Research Opportunities

The versatile nature of this compound creates opportunities for research at the interface of chemistry, biology, and materials science.

Medicinal Chemistry: While PAHs are often associated with toxicity, functionalized PAHs can exhibit interesting biological activities. researchgate.net this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The conjugation of fluoranthene derivatives to biomolecules is an emerging area of interest. ki.senih.govnih.govresearchgate.net

Bioconjugation and Bioimaging: The fluorescent nature of the fluoranthene core makes it an attractive tag for labeling and imaging biomolecules. The reactive bromomethyl group can be used to covalently attach the fluoranthene unit to proteins, peptides, or nucleic acids.

Environmental Science: Fluoranthene-based fluorescent probes can be developed for the sensitive and selective detection of environmental pollutants. nih.gov The ability to tune the fluorescence properties through chemical modification of the bromomethyl group is a key advantage in this context.

Future interdisciplinary research could focus on:

Development of Theranostic Agents: Combining the imaging capabilities of the fluoranthene core with therapeutic functionalities for simultaneous diagnosis and treatment.

Smart Materials: Creating materials that respond to external stimuli (e.g., light, pH, temperature) by changing their fluorescence properties, with applications in sensing and diagnostics.

Supramolecular Chemistry: Designing host-guest systems based on fluoranthene derivatives for applications in molecular recognition and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.